

IPN60090 Dihydrochloride: A Comparative Guide to GLS1 Selectivity

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Compound of Interest

Compound Name: IPN60090 dihydrochloride

Cat. No.: B8118261

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For researchers and drug development professionals navigating the landscape of glutaminase 1 (GLS1) inhibitors, understanding the selectivity profile of these compounds is paramount. This guide provides an objective comparison of **IPN60090 dihydrochloride** with other notable GLS1 inhibitors, supported by experimental data to validate its performance.

Glutaminase 1 is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, thereby fueling cancer cell growth and proliferation.^[1] The development of selective GLS1 inhibitors is a promising therapeutic strategy.^{[1][2]} There are two primary isoforms of glutaminase: GLS1, which is ubiquitously expressed and linked to oncogenesis, and GLS2, which is primarily found in the liver and may have tumor-suppressive functions.^{[1][3]} Therefore, high selectivity for GLS1 over GLS2 is a desirable characteristic for a GLS1 inhibitor to maximize therapeutic efficacy while minimizing off-target effects.^[1]

IPN60090 dihydrochloride is a potent and highly selective, orally active inhibitor of GLS1.^[3] This guide will compare its activity with other well-known GLS1 inhibitors: CB-839 (Telaglenastat), BPTES, and Compound 968.^[2]

Comparative Selectivity and Potency of GLS1 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **IPN60090 dihydrochloride** and other GLS1 inhibitors against both GLS1 and GLS2. The data demonstrates the superior selectivity of **IPN60090 dihydrochloride**.

Compound	GLS1 IC50 (nM)	GLS2 IC50 (nM)	Selectivity (GLS2/GLS1)
IPN60090 dihydrochloride	31	>50,000	>1613
CB-839 (Telaglenastat)	~15-28	>1,000	>35-67
BPTES	Not specified	Not specified	High GLS1 selectivity reported
Compound 968	9,300	Not specified	May inhibit GLS2

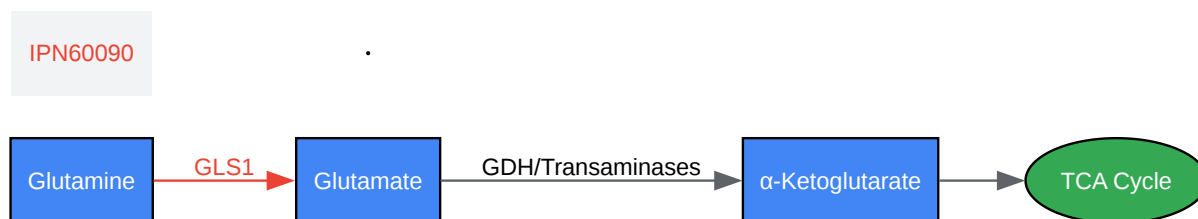
Data compiled from multiple sources. Assay conditions may vary.

In cellular assays, **IPN60090 dihydrochloride** demonstrates potent anti-proliferative activity. A direct comparison in the A549 non-small cell lung cancer cell line highlights its comparable cellular potency to the clinical-stage inhibitor CB-839.

Compound	A549 Cell Proliferation IC50 (nM)
IPN60090 dihydrochloride	26
CB-839 (Telaglenastat)	27

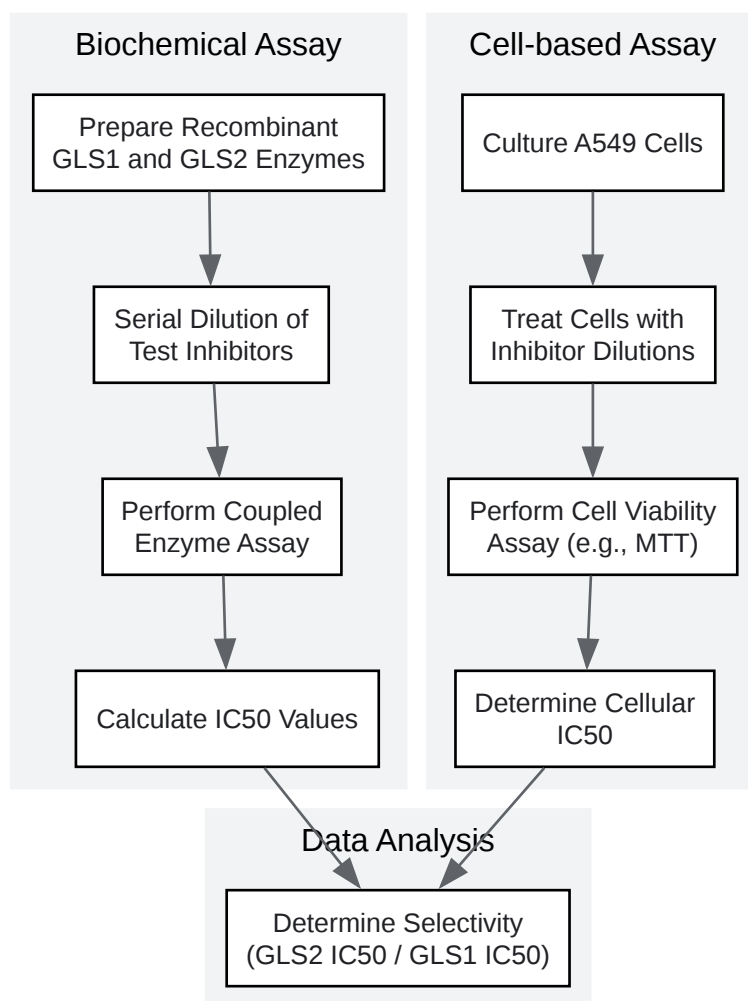
Signaling Pathway and Experimental Workflow

The diagrams below illustrate the glutaminolysis pathway and a typical workflow for evaluating GLS1 inhibitor selectivity.



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Caption: The glutaminolysis pathway and the point of inhibition for GLS1 inhibitors.



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Caption: Workflow for determining the selectivity and potency of GLS1 inhibitors.

Experimental Protocols

Biochemical Selectivity Assay: Dual-Coupled Enzyme Assay

This assay is widely used to determine the enzymatic activity of GLS1 and GLS2 and the potency of inhibitors.

Principle: The activity of glutaminase is measured by quantifying the production of glutamate. Glutamate dehydrogenase (GDH) utilizes glutamate as a substrate, and in the presence of NAD⁺, oxidizes it to α -ketoglutarate, which reduces NAD⁺ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.

Materials:

- Purified recombinant human GLS1 and GLS2 enzymes
- L-glutamine
- Test inhibitors (IPN60090, CB-839, etc.) dissolved in DMSO
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 100 mM KCl, 1 mM DTT)
- Glutamate Dehydrogenase (GDH)
- β -Nicotinamide adenine dinucleotide (NAD⁺)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of the test inhibitors in the assay buffer. A final DMSO concentration of $\leq 1\%$ is recommended.
- In a 96-well plate, add the assay buffer, NAD⁺, and GDH to each well.
- Add the serially diluted inhibitors to the respective wells. Include controls for 100% activity (vehicle control) and no activity (no enzyme).
- Add the GLS1 or GLS2 enzyme to the appropriate wells.
- Initiate the reaction by adding L-glutamine to all wells.

- Immediately measure the increase in absorbance at 340 nm over time at a constant temperature.
- Calculate the initial reaction rates from the linear portion of the kinetic curves.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

Cell-Based Potency Assay: A549 Cell Viability (MTT Assay)

This assay determines the effect of GLS1 inhibitors on the proliferation of cancer cells.^[4]

Materials:

- A549 cells
- Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
- Test inhibitors dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed A549 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.
- Prepare serial dilutions of the test inhibitors in the cell culture medium.

- Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).
- Incubate the plates for 72 hours in a humidified incubator.
- Add MTT solution to each well and incubate for an additional 2-4 hours.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the cellular IC50 value.[5]

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